molecular formula C20H23ClN4O2 B2545000 3-[(6-chloropyridin-3-yl)formamido]-N-[3-(pyrrolidin-1-yl)phenyl]butanamide CAS No. 1252531-70-6

3-[(6-chloropyridin-3-yl)formamido]-N-[3-(pyrrolidin-1-yl)phenyl]butanamide

Cat. No.: B2545000
CAS No.: 1252531-70-6
M. Wt: 386.88
InChI Key: XKPDRIBGRUFRGS-UHFFFAOYSA-N
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Description

3-[(6-chloropyridin-3-yl)formamido]-N-[3-(pyrrolidin-1-yl)phenyl]butanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloropyridine moiety, a formamido group, and a pyrrolidinylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-chloropyridin-3-yl)formamido]-N-[3-(pyrrolidin-1-yl)phenyl]butanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(6-chloropyridin-3-yl)formamido]-N-[3-(pyrrolidin-1-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the formamido group to an amine.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the chlorine atom.

Scientific Research Applications

3-[(6-chloropyridin-3-yl)formamido]-N-[3-(pyrrolidin-1-yl)phenyl]butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 3-[(6-chloropyridin-3-yl)formamido]-N-[3-(pyrrolidin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(6-chloropyridin-3-yl)amino]-N-[3-(pyrrolidin-1-yl)phenyl]butanamide
  • 3-[(6-chloropyridin-3-yl)formamido]-N-[3-(piperidin-1-yl)phenyl]butanamide
  • 3-[(6-chloropyridin-3-yl)formamido]-N-[3-(morpholin-1-yl)phenyl]butanamide

Uniqueness

3-[(6-chloropyridin-3-yl)formamido]-N-[3-(pyrrolidin-1-yl)phenyl]butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-N-[4-oxo-4-(3-pyrrolidin-1-ylanilino)butan-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c1-14(23-20(27)15-7-8-18(21)22-13-15)11-19(26)24-16-5-4-6-17(12-16)25-9-2-3-10-25/h4-8,12-14H,2-3,9-11H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPDRIBGRUFRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC(=CC=C1)N2CCCC2)NC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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